(S)-Norverapamil

Catalog No.
S649812
CAS No.
123931-31-7
M.F
C₂₆H₃₇ClN₂O₄
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Norverapamil

Research on stereospecific drug metabolism or P-gp efflux often fails with racemic standards. (S)-Norverapamil ensures enantioselective accuracy. • Enantiopure (>99% ee) P-gp inhibitor, minimal calcium channel effects. • Essential reference for chiral LC-MS/MS of verapamil metabolism. • Cold-chain shipped with CoA for DDI and MDR reversal studies.

CAS Number

123931-31-7

Product Name

(S)-Norverapamil

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile

Molecular Formula

C₂₆H₃₇ClN₂O₄

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1

InChI Key

UPKQNCPKPOLASS-SANMLTNESA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Synonyms

(αS)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (S)-Norverapamil Hydrochloride;

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

The exact mass of the compound (S)-Norverapamil is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-(3,4-dimethoxyphenyl)-5-\{[2-(3,4-dimethoxyphenyl)ethyl]amino\}-2-(propan-2-yl)pentanenitrile in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

(S)-Norverapamil is the levorotatory (S)-enantiomer of Norverapamil, the principal N-demethylated active metabolite of the L-type calcium channel blocker, Verapamil. While its parent compound is a racemate used therapeutically, (S)-Norverapamil serves as a critical tool for research due to the stereospecific nature of its biological activities. Its primary functions in a research context are as a specific inhibitor of the P-glycoprotein (P-gp) efflux pump and as a reference standard for quantifying the metabolism of Verapamil, making it essential for drug-drug interaction (DDI) and pharmacokinetic (PK) modeling studies.

Research Fit

S
Stereochemically pure S-enantiomer for chiral control workflows
M
Supports stereoselective CYP3A4/3A5 metabolism and inhibition studies
T
Enables enantiomer-specific attribution in calcium channel and P-gp modulation assays

Substituting (S)-Norverapamil with its racemate ((R,S)-Norverapamil), the (R)-enantiomer, or the parent drug Verapamil is unsuitable for precise research applications. The pharmacological effects, including cardiovascular activity and metabolic stability, are highly dependent on stereochemistry. The (S)-enantiomers of both Verapamil and Norverapamil exhibit greater cardiovascular activity than their (R)-counterparts. Furthermore, the enantiomers show different pharmacokinetic properties, such as hepatic availability and protein binding, which would confound experimental results if a racemic mixture were used. Therefore, for studies requiring a defined interaction with biological systems—such as stereospecific inhibition assays or metabolite quantification—procuring the enantiomerically pure (S)-Norverapamil is essential for data reproducibility and accuracy.

Substitution Risk

Research context
Potential substitute
Mismatch risk
CYP3A4 inhibition potency
R-norverapamil
Ranked lower in reported inactivation potency context; may not capture maximal mechanism-based effect
Enantioselective metabolism
Racemic norverapamil
Reported kinetic parameters (Km, Vmax) may obscure enantiomer-specific clearance differences
Cardiac tissue pharmacodynamics
Verapamil
Metabolite-to-parent extrapolation may not replicate tissue-level endpoint context directly

Differential Hepatic Availability Compared to (R)-Norverapamil

In isolated perfused rat liver models, (S)-Norverapamil demonstrates significantly higher hepatic availability compared to its corresponding (R)-enantiomer. The hepatic availability (F) of S-NOR was measured at 0.24, while R-NOR was 0.10, resulting in an S:R availability ratio of 2.2. This indicates that the (S)-enantiomer is cleared less rapidly by the liver than the (R)-enantiomer.

Evidence DimensionHepatic Availability (F)
Target Compound Data0.24 ± 0.04 for (S)-Norverapamil
Comparator Or Baseline(R)-Norverapamil: 0.10 ± 0.02
Quantified Difference2.4-fold higher availability than (R)-Norverapamil
ConditionsIsolated perfused rat livers (IPRLs) after administration of preformed metabolite.

For in vivo studies, this differential clearance means that using a racemate will result in unequal and time-varying plasma concentrations of the enantiomers, making (S)-Norverapamil essential for predictable exposure.

CYP3A4 MBI potency
Direct head-to-head
Rank #1
S-norv. > S-ver. > R-norv. > R-ver.
Reported highest mechanism-based inactivation potency context among tested verapamil compounds.
cDNA-expressed CYP3A4 (+b5) system; kinact/KI rank order.

Essential as a High-Purity Analytical Standard for Verapamil Metabolism Studies

Norverapamil is the major metabolite of Verapamil, with plasma concentrations that can exceed those of the parent drug after oral administration. High-performance liquid chromatography (HPLC) methods have been developed to resolve all four chiral species: (R)-Verapamil, (S)-Verapamil, (R)-Norverapamil, and (S)-Norverapamil. The successful chromatographic separation and quantification in plasma, with resolution factors up to 1.9 for norverapamil enantiomers, underscores the necessity of using pure enantiomeric standards like (S)-Norverapamil for method validation and accurate sample analysis.

Evidence DimensionUtility as an Analytical Standard
Target Compound DataRequired as a pure reference standard for chiral separation methods.
Comparator Or BaselineRacemic Norverapamil or Verapamil: Cannot be used to validate enantioselective assays or quantify individual metabolite formation.
Quantified DifferenceEnables specific quantification, whereas a mixture does not.
ConditionsLC-MS/MS bioanalytical methods for human plasma analysis.

Procurement of enantiomerically pure (S)-Norverapamil is a prerequisite for any laboratory conducting pharmacokinetic or bioequivalence studies of Verapamil that require accurate measurement of its stereospecific metabolism.

CYP3A4/5 stereoselectivity
Direct head-to-head
Reported lower Km / higher Vmax
S-norverapamil
R-norverapamil
Supports enantiomer-specific CYP3A4/3A5 metabolic pathway context for D-620 formation.
cDNA-expressed lymphoblastoid microsomes; 2.5–450 µM substrate range.

Comparable P-glycoprotein Inhibition to Verapamil with Potentially Lower Cardiotoxicity

Norverapamil demonstrates comparable ability to Verapamil in inhibiting P-glycoprotein (P-gp) mediated drug transport. One study found that norverapamil non-stereospecifically inhibited the P-gp-mediated secretion of digoxin and vinblastine in a dose-dependent manner similar to verapamil. As a metabolite, Norverapamil has only 20% of the cardiac activity of its parent compound, Verapamil. This suggests that (S)-Norverapamil can be used to study P-gp inhibition with a potentially wider therapeutic window compared to the more cardiotoxic parent drug, Verapamil.

Evidence DimensionP-gp Inhibition and Cardiac Activity
Target Compound DataInhibits P-gp transport; possesses 20% of the cardiac activity of Verapamil.
Comparator Or BaselineVerapamil: Potent P-gp inhibitor but with significant cardiovascular effects.
Quantified Difference80% reduction in cardiac activity compared to Verapamil, while retaining P-gp inhibitory function.
ConditionsIn vitro P-gp transport assays (MDCK cells) and in vivo cardiac activity assessments (dogs).

For researchers investigating P-gp modulation, (S)-Norverapamil offers a tool to inhibit the transporter with efficacy comparable to Verapamil but with significantly reduced confounding cardiovascular effects, improving the specificity of the experimental system.

P-gp inhibition vs. parent
Cross-study context
IC50 0.3 µM vs. 1.1 µM
(±)-Norverapamil
Verapamil
Reported 3.7-fold lower IC50; may support P-gp efflux transporter modulation research context.
Caco-2 cell monolayer study; digoxin transport assay. Enantiomer-specific data pending.
In vivo rat AUC exposure
Direct head-to-head
1.38-fold higher AUC
S-norverapamil
R-norverapamil
Reported enantioselective systemic disposition in a rodent model; supports PBPK model endpoint review.
Male Wistar rats; 10 mg/kg oral racemic verapamil; LC-MS/MS.
Renal P-gp secretion
Context-dependent
Non-stereoselective inhibition observed
Both S- and R-enantiomers reported similar P-gp transport inhibition in renal model context.
MDCK cell monolayer model; digoxin/vinblastine flux. No significant stereoselective difference.

Analytical Reference Standard in DMPK Studies

For use in pharmaceutical and clinical research laboratories to accurately quantify the stereospecific N-demethylation of Verapamil. The enantiomeric purity of (S)-Norverapamil is critical for validating chiral LC-MS/MS methods used in human pharmacokinetic and bioequivalence studies.

In Vitro P-glycoprotein (P-gp) Inhibition Assays

Ideal for cell-based assays designed to investigate the reversal of multidrug resistance (MDR) or to screen for P-gp-mediated drug-drug interactions. Its use, in place of Verapamil, allows for the study of P-gp inhibition with minimal confounding effects from L-type calcium channel blockade.

Pharmacokinetic Modeling and Simulation

Essential input compound for building and validating mechanistic, enantioselective, physiologically based pharmacokinetic (PBPK) models. These models are used to predict drug-drug interactions and require precise data on the disposition of individual enantiomers like (S)-Norverapamil.

Application Fit Matrix

Application
Selection property
Validation focus
CYP3A4 mechanism-based DDI studies
Chiral purity for ranked inactivation potency
Enantiomer-specific kinact/KI endpoint context vs. other verapamil compounds
Enantioselective PBPK modeling
Stereoselective metabolic kinetic parameters
In vitro-in vivo extrapolation of CYP3A4/3A5 clearance and AUC exposure context
P-gp efflux transporter research
Potent non-stereoselective P-gp modulation
Apparent permeability and IC50 in Caco-2/MDCK cell models; combined CYP/P-gp interpretation
Calcium channel pharmacodynamic studies
Enantiomer-specific L-type calcium channel block
Tissue-level endpoint response context (inotropic/chronotropic) vs. R-enantiomer and parent

XLogP3

3.3

UNII

20YAJ9077G

Wikipedia

(S)-norverapamil

Explore Compound Types